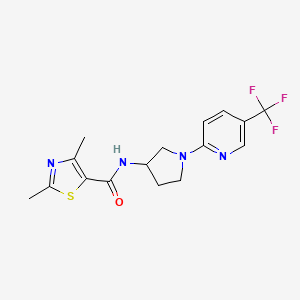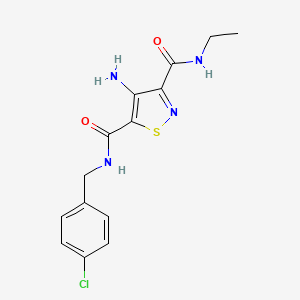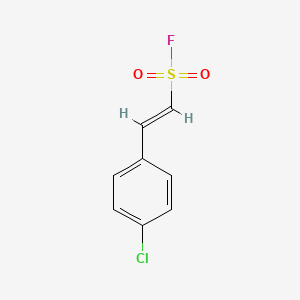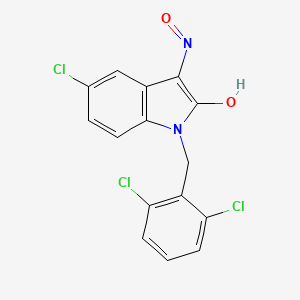
N-(1-(5-(trifluorometil)piridin-2-il)pirrolidin-3-il)-2,4-dimetiltiazol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H17F3N4OS and its molecular weight is 370.39. The purity is usually 95%.
BenchChem offers high-quality 2,4-dimethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dimethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antiparasitaria
La estructura del compuesto sugiere posibles propiedades antiparasitarias. Los investigadores han investigado su eficacia contra parásitos protozoarios como Leishmania y Plasmodium. En particular, un estudio encontró que el compuesto 13 (un análogo relacionado) mostró una potente actividad antipromastigote in vitro contra Leishmania . Se justifican más investigaciones sobre su mecanismo de acción y su potencial como agente antileishmanial o antimalárico.
Modulación de RORγt para inmunoterapia
El andamiaje de pirrolidina del compuesto se asemeja al de los inhibidores de RORγt (receptor huérfano gamma t relacionado con el ácido retinoico). RORγt juega un papel crucial en la diferenciación y función de las células inmunitarias. Los investigadores han explorado el diseño de nuevas moléculas basadas en andamiajes similares para dirigirse selectivamente a RORγt. Si bien el compuesto 13 exhibió una excelente potencia contra RORγt, también interactuó con el receptor X de pregnano (PXR), que regula los procesos de desintoxicación . Una mayor optimización podría conducir a agentes inmunoterapéuticos para el tratamiento del cáncer.
Regulación del crecimiento de las plantas
Los derivados del indol, incluido el compuesto en cuestión, tienen diversas aplicaciones biológicas. El ácido indol-3-acético (IAA), una hormona vegetal, se produce a partir de la degradación del triptófano en plantas superiores. Si bien los efectos específicos de este compuesto sobre el crecimiento de las plantas aún no se han dilucidado por completo, sus características estructurales sugieren posibles roles en el desarrollo de las plantas, las respuestas al estrés y las vías de señalización .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been reported to interact with a variety of biological targets .
Mode of Action
Thiazole derivatives have been reported to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to affect a variety of biochemical pathways, leading to diverse biological effects .
Pharmacokinetics
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to have diverse adme properties .
Result of Action
Thiazole derivatives have been reported to induce a variety of effects, including dna double-strand breaks, a g2 stop, and ultimately, cell death .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2,4-dimethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)thiazole-5-carboxamide are largely determined by its structural components. The thiazole ring is a key component of many bioactive compounds and is known to exhibit a wide range of biological activities . The pyrrolidine ring is a versatile scaffold for developing new biologically active compounds . The trifluoromethyl group enhances the compound’s potency towards enzyme inhibition
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the trifluoromethyl group can enhance drug potency towards enzyme inhibition by lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein
Propiedades
IUPAC Name |
2,4-dimethyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4OS/c1-9-14(25-10(2)21-9)15(24)22-12-5-6-23(8-12)13-4-3-11(7-20-13)16(17,18)19/h3-4,7,12H,5-6,8H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZKGEUDBNSHKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,2,2-Trifluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide](/img/structure/B2576551.png)
![{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2576553.png)
![3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2576556.png)
![2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2576560.png)
![[1-(4-Chlorophenyl)-2-phenylethyl]hydrazine](/img/structure/B2576561.png)
![N-[(3-methylphenyl)methyl]sulfamoyl chloride](/img/structure/B2576562.png)
![2,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-3-carboxamide](/img/structure/B2576563.png)



![1-(prop-2-yn-1-yl)-N-({1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}methyl)piperidine-4-carboxamide](/img/structure/B2576568.png)


![N-(2,4-difluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2576574.png)
